molecular formula C15H10O5 B014971 Genistein-2',3',5',6'-d4 CAS No. 187960-08-3

Genistein-2',3',5',6'-d4

Cat. No.: B014971
CAS No.: 187960-08-3
M. Wt: 274.26 g/mol
InChI Key: TZBJGXHYKVUXJN-RHQRLBAQSA-N
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Mechanism of Action

Target of Action

Genistein-2’,3’,5’,6’-d4, a deuterium-labeled form of Genistein, exhibits specific inhibitory activity against tyrosine kinases , including autophosphorylation of epidermal growth factor receptor kinase (EGFR) . It also inhibits other protein kinases through competitive inhibition of ATP . The main molecular targets of Genistein include caspases, B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), nuclear factor-κB (NF-κB), inhibitor of NF-κB, phosphoinositide 3-kinase/Akt (PI3K/Akt), extracellular signal-regulated kinase 1/2 (ERK 1/2), mitogen-activated protein kinase (MAPK), and Wingless and integration 1/β-catenin .

Mode of Action

Genistein-2’,3’,5’,6’-d4 interacts with its targets and induces changes in the cell. It inhibits tyrosine kinases and topoisomerase-II (DNA topoisomerases, type II) activity . It has been shown to induce G2 phase arrest in human and murine cell lines . It also has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated MH7A cells .

Biochemical Pathways

Genistein-2’,3’,5’,6’-d4 affects several biochemical pathways. It has potential for apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . The underlying molecular mechanism of action of Genistein in apoptosis induction, cell cycle arrest, anti-inflammatory potential along with inhibition of angiogenesis, and metastasis are discussed in detail .

Pharmacokinetics

It’s known that genistein has low bioavailability because it is insoluble in water, has poor gastrointestinal absorption, quick metabolism, and instability in acidic conditions . Therefore, the development of nanocarrier-based formulations of Genistein has become a prerequisite for exploring therapeutic application .

Result of Action

The molecular and cellular effects of Genistein-2’,3’,5’,6’-d4’s action include the induction of apoptosis, cell cycle arrest, and anti-inflammatory potential along with inhibition of angiogenesis, and metastasis . Furthermore, Genistein prevented TNF-α-induced NF-κB translocation into the nucleus as well as phosphorylation of inhibitor of κBα (IκBα) and IκB kinase-α/β, and also suppressed TNF-α-induced AMPK inhibition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Genistein-2’,3’,5’,6’-d4. For instance, Genistein has been found to be unstable in acidic conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Genistein-d4 is synthesized by incorporating deuterium atoms into the genistein molecule. The process involves the selective deuteration of specific hydrogen atoms in the genistein structure. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of genistein-d4 typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of deuteration and purity .

Chemical Reactions Analysis

Types of Reactions

Genistein-d4 undergoes similar chemical reactions as genistein, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of genistein-d4 can yield quinones, while reduction can produce dihydrogenistein .

Scientific Research Applications

Genistein-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of genistein.

    Biology: Studied for its effects on various biological processes, including cell signaling and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, liver protection, and antiviral activity.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Genistein-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Similar compounds include:

Properties

IUPAC Name

5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473830
Record name Genistein-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187960-08-3
Record name Genistein-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
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genistin
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0 (± 1) mol
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reactant
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45 mL
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10 mL
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glycoside
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Synthesis routes and methods II

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
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reactant
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100 μg
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reactant
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genistin
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reactant
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10 mL
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Synthesis routes and methods III

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
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reactant
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99.6 g
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reactant
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950 mL
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solvent
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sodium formylsulfate
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0 (± 1) mol
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reactant
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732 mL
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reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Genistein-2',3',5',6'-d4
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Genistein-2',3',5',6'-d4
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Genistein-2',3',5',6'-d4
Reactant of Route 4
Genistein-2',3',5',6'-d4
Reactant of Route 5
Genistein-2',3',5',6'-d4
Reactant of Route 6
Reactant of Route 6
Genistein-2',3',5',6'-d4

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